N-(2-Bromophenyl)-3-hydroxynaphthalene-2-carboxamide
Description
Properties
CAS No. |
81092-75-3 |
|---|---|
Molecular Formula |
C17H12BrNO2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12BrNO2/c18-14-7-3-4-8-15(14)19-17(21)13-9-11-5-1-2-6-12(11)10-16(13)20/h1-10,20H,(H,19,21) |
InChI Key |
BVWOVXMYTKOSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., -F, -Br, -CF₃) enhance bioactivity. For instance, 3,5-difluoro and 4-bromo-3-CF₃ derivatives exhibit potent PET inhibition (IC₅₀ ~10 µM) and antimicrobial activity, respectively .
- Synergistic effects : N-(4-Bromo-3-fluorophenyl) derivatives enhance ciprofloxacin’s efficacy against MRSA, suggesting bromine’s role in modulating antibiotic resistance .
Electronic Structure and Hydrogen Bonding
Quantum chemical studies reveal that intramolecular hydrogen bonding between the hydroxyl group (C3-OH) and the amide carbonyl stabilizes the molecule’s planar conformation, enhancing interactions with biological targets . Substituents like bromine alter electron density distribution, affecting binding affinity. For example, para-substituted bromine (4-bromo) in anti-TB analogs improves hydrophobic interactions with mycobacterial enzymes .
Preparation Methods
Direct Carboxylation Methods
While the Kolbe-Schmitt reaction is a classical method for introducing carboxyl groups to aromatic rings, its application to naphthalene derivatives requires precise conditions. Patent EP0254596B1 describes the synthesis of 2-hydroxynaphthalene-6-carboxylic acid via reaction of potassium β-naphtholate with carbon dioxide under anhydrous conditions. Adapting this method for the 2-carboxylic acid isomer would involve:
- Substrate Modification : Using naphthalene derivatives pre-functionalized with hydroxyl groups at the 3-position.
- Reaction Optimization : Maintaining temperatures above 240°C and pressures of 3 kg/cm² CO₂ to favor carboxylation at the 2-position.
Example Protocol :
- React β-naphthol with potassium hydroxide in aqueous solution to form potassium β-naphtholate.
- Dehydrate at 250–300°C under nitrogen to remove water.
- Introduce CO₂ at 260°C and 3 kg/cm² pressure, with continuous removal of β-naphthol vapors.
- Acidify the product to precipitate 3-hydroxynaphthalene-2-carboxylic acid.
Alternative Oxidation Routes
Oxidation of 2-methyl-3-hydroxynaphthalene using potassium permanganate or catalytic oxidation with O₂ in alkaline media provides an alternative pathway. However, this method risks over-oxidation and requires careful control of reaction time and temperature.
Formation of 3-Hydroxynaphthalene-2-Carbonyl Chloride
The carboxylic acid is converted to its reactive acid chloride derivative to facilitate amide bond formation. Common reagents include:
- Thionyl Chloride (SOCl₂) : Efficient but requires strict anhydrous conditions.
- Oxalyl Chloride ((COCl)₂) : Milder, with gaseous byproducts (CO, CO₂) that simplify purification.
Procedure :
- Suspend 3-hydroxynaphthalene-2-carboxylic acid (1 eq) in dry dichloromethane (DCM).
- Add thionyl chloride (1.2 eq) dropwise under nitrogen.
- Reflux at 40°C for 4 hours, then evaporate excess reagent under vacuum.
- Use the crude acid chloride immediately or store under inert atmosphere.
Amide Coupling with 2-Bromoaniline
The final step involves nucleophilic acyl substitution between the acid chloride and 2-bromoaniline. Key considerations include base selection, solvent, and reaction time.
Standard Coupling Protocol
Adapting methods from PMC9319355:
- Dissolve 2-bromoaniline (1 eq) in dry DCM.
- Add triethylamine (1.2 eq) as a base to scavenge HCl.
- Slowly add 3-hydroxynaphthalene-2-carbonyl chloride (1 eq) at 0°C.
- Stir at room temperature for 12–18 hours.
- Quench with 1N HCl, extract with DCM, and purify via recrystallization or column chromatography.
Yield Optimization :
Alternative Coupling Agents
For acid-sensitive substrates, coupling agents like HATU or EDCl can activate the carboxylic acid directly, bypassing acid chloride formation:
- Mix 3-hydroxynaphthalene-2-carboxylic acid (1 eq), HATU (1.2 eq), and DIPEA (2 eq) in DMF.
- Add 2-bromoaniline (1 eq) and stir at room temperature for 6 hours.
- Purify via aqueous workup.
Industrial-Scale Considerations
Patent EP2573067B1 highlights challenges in large-scale syntheses, emphasizing:
- Continuous Flow Systems : For dehydration and carboxylation steps to maintain consistent temperatures.
- Byproduct Management : Efficient removal of β-naphthol and water via vapor-phase separation.
- Catalyst Recycling : Palladium-based catalysts (if used in cross-coupling steps) require recovery to reduce costs.
Analytical Characterization
Critical quality control measures include:
- HPLC Purity : >98% purity for pharmaceutical applications.
- Melting Point : 180–185°C (expected range for crystalline carboxamides).
- Spectroscopic Data :
- ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, OH), 8.5 (s, 1H, CONH), 7.2–8.1 (m, 10H, aromatic).
- IR : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-Bromophenyl)-3-hydroxynaphthalene-2-carboxamide?
- Methodological Answer : The synthesis typically involves forming the amide bond between 3-hydroxynaphthalene-2-carboxylic acid derivatives and 2-bromoaniline. A common approach includes:
- Step 1 : Activation of the carboxylic acid using coupling agents like EDCI/HOBt or thionyl chloride (SOCl₂) to form the acid chloride intermediate.
- Step 2 : Reaction with 2-bromoaniline under inert conditions (e.g., dry DMF or THF) at 60–80°C for 12–24 hours.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Alternative routes may employ microwave-assisted synthesis to reduce reaction times.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the bromophenyl group (e.g., aromatic protons at δ 7.2–8.0 ppm, coupling patterns) and the hydroxynaphthalene moiety (singlet for hydroxyl proton at δ ~10–12 ppm).
- IR Spectroscopy : Detect the amide C=O stretch (~1650–1680 cm⁻¹) and O-H stretch (~3200–3500 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ with accurate mass matching the formula C₁₇H₁₃BrNO₂.
- X-ray Diffraction (if crystalline) : Use SHELXL for refinement to resolve bond lengths and angles .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural refinement?
- Methodological Answer :
- Use SHELXL or SHELXS for high-resolution refinement, leveraging constraints for disordered regions (e.g., bromophenyl rotational disorder).
- Apply Hirshfeld surface analysis to identify weak interactions (e.g., hydrogen bonds, π-π stacking) that may affect stability.
- Validate thermal parameters (ADPs) and occupancy factors for partial atoms. Cross-check with spectroscopic data to resolve ambiguities .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, comparing results with experimental IC₅₀ values.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects.
- Control Experiments : Verify purity (>95% via HPLC) and rule out degradation products using stability studies under physiological conditions (pH 7.4, 37°C) .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : Test catalytic systems (Pd(OAc)₂/Xantphos) to replace bromine with amines.
- Suzuki-Miyaura Coupling : Screen palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) for aryl-aryl bond formation.
- Kinetic Studies : Monitor reaction progress via GC-MS to compare rates with non-brominated analogs. The bromine’s electronegativity may enhance oxidative addition efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
